molecular formula C19H22N2O3 B5519244 1-methyl-14-propyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione

1-methyl-14-propyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione

Cat. No.: B5519244
M. Wt: 326.4 g/mol
InChI Key: BIJFXZKWKRJKOF-UHFFFAOYSA-N
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Description

1-methyl-14-propyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence-Based Metal Ion Detection

Researchers developed fluorescent devices for detecting protons and metal ions, using macrocycles with anthracene moieties as signaling agents. These ligands show strong changes in absorption and emission spectra upon binding with metal ions like Cu(II), Co(II), Ni(II), Zn(II), and Pd(II), suggesting applications in metal ion sensing and environmental monitoring (Tamayo et al., 2005).

Mercury Ion Interaction

Another study focused on the complexation properties of macrocyclic ligands towards Hg(II), highlighting the potential for developing materials for mercury removal from environmental samples. This research also utilized anthracene-containing macrocycles, demonstrating their usefulness in detecting and extracting mercury ions from solutions (Tamayo et al., 2007).

Synthesis of Functionalized Propellano-bislactones

The facile synthesis of propellano-bislactones using Baylis-Hillman adducts was described, showcasing methods for creating complex organic structures that could have implications in drug design and synthetic organic chemistry (Basavaiah et al., 2001).

Properties

IUPAC Name

1-methyl-14-propyl-3,12-diazatetracyclo[10.3.1.13,14.05,10]heptadeca-5,7,9-triene-4,11,15-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-8-19-11-20-9-18(2,17(19)24)10-21(12-19)16(23)14-7-5-4-6-13(14)15(20)22/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJFXZKWKRJKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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